2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a dimethylpentyl chain attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with 3-hydroxy-4,4-dimethylpentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2-(4-chlorophenyl)-N-(3-oxo-4,4-dimethylpentyl)acetamide.
Reduction: Formation of 2-(4-chlorophenyl)-N-(3-amino-4,4-dimethylpentyl)acetamide.
Substitution: Formation of 2-(4-methoxyphenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide involves its interaction with specific molecular targets. The hydroxy group may participate in hydrogen bonding with biological macromolecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(3-hydroxy-4-methylpentyl)acetamide
- 2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylhexyl)acetamide
- 2-(4-bromophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
Uniqueness
2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the chlorophenyl group and the hydroxy group on the dimethylpentyl chain provides a distinct chemical profile compared to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-15(2,3)13(18)8-9-17-14(19)10-11-4-6-12(16)7-5-11/h4-7,13,18H,8-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJDVGOJMJXYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)CC1=CC=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.